2,4-Dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
2,4-dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3/c1-4-3-5-6(13(4)2)7(9)12-8(10)11-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGULFZWTSZRDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205488 | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidine, 2,4-dichloro-5,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379343-03-9 | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidine, 2,4-dichloro-5,6-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379343-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidine, 2,4-dichloro-5,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 1,3-Dihydroxy-5-aminoaniline Derivatives
The foundational route involves cyclizing 1,3-dihydroxy-5-aminoaniline with chloroacetaldehyde in a tetrahydrofuran (THF)/water (1:1) solvent system. Sodium acetate (4.0 equivalents) and potassium iodide (0.2 wt%) catalyze the reaction at room temperature for 24 hours, achieving an 85% yield of the intermediate 7-hydroxy-pyrrolo[2,3-d]pyrimidine. While this method avoids column chromatography, the absence of methyl groups at positions 5 and 6 necessitates post-cyclization functionalization.
Fragment-Based Assembly from Halogenated Intermediates
Alternative approaches utilize pre-functionalized pyrimidine cores. For example, 4-chloro-1H-pyrrolo[3,2-c]pyridine undergoes sequential substitutions with methylating agents and chlorination reagents. A six-step synthesis from 4-chloro-1H-pyrrolo[3,2-c]pyridine (compound 51 ) introduces methyl groups via nucleophilic aromatic substitution using (2R)-2-methylpyrrolidine, followed by chlorination with phosphoryl chloride (POCl3). This route emphasizes regioselectivity but requires stringent temperature control (130–180°C).
Chlorination Methodologies
Dichlorophenyl Oxygen Phosphorus-Mediated Chlorination
The most efficient chlorination method employs dichlorophenyl oxygen phosphorus (2.2 equivalents) and diisopropylethylamine (DIPEA, 2.2 equivalents) at 180°C for 4 hours under nitrogen. This approach converts 7-hydroxy intermediates to 2,4-dichloro derivatives with 77% yield and minimal byproducts. Comparative data with phosphorus oxychloride (POCl3) reveals inferior outcomes (16% yield), attributed to incomplete substitution at lower temperatures (130°C).
Phosphoryl Chloride (POCl3) in Phosphoric Acid Systems
Patent US20140135497A1 details a chlorination system using POCl3 (5 equivalents), H3PO4, and DIPEA at 130°C for 24 hours. While suitable for trifluoromethylpyrimidines, this method achieves only 30–40% yield for dimethylated analogs due to steric effects. Elevated temperatures (150°C) improve conversion but risk decomposition.
Optimization and Industrial Scalability
Solvent and Catalyst Selection
Tetrahydrofuran (THF)/water mixtures enhance cyclization kinetics by balancing solubility and reactivity. Substituting THF with 2-methyltetrahydrofuran (2-MeTHF) improves environmental sustainability without sacrificing yield. Catalysts such as potassium iodide (0.1–0.5 wt%) accelerate chloroacetaldehyde activation, reducing reaction times by 30%.
Purification Techniques
Industrial-scale processes avoid column chromatography by leveraging pH-dependent solubility. Adjusting the reaction mixture to pH 11 with sodium hydroxide precipitates intermediates, enabling extraction with ethyl acetate (3 × 1.5 L). Recrystallization from ethyl acetate achieves >98% purity, critical for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
2,4-Dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Cross-Coupling Reactions: Suzuki–Miyaura coupling is a notable example where the compound participates in forming carbon–carbon bonds with other aromatic systems.
The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution reactions with amines can yield amino-substituted derivatives, while cross-coupling reactions can produce complex aromatic systems .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Research has indicated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. Specifically, compounds similar to 2,4-Dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine have been studied for their ability to inhibit cell proliferation in various cancer cell lines. A study published in Bioorganic & Medicinal Chemistry highlighted the compound's effectiveness against breast cancer cells by inducing apoptosis and cell cycle arrest .
-
Antiviral Properties
- Another area of interest is the antiviral potential of this compound. Research has shown that pyrrolo[3,2-d]pyrimidine derivatives can inhibit viral replication in vitro. For instance, a study focused on the inhibition of RNA viruses demonstrated that modifications to the pyrrolo[3,2-d]pyrimidine structure could enhance antiviral activity .
- Enzyme Inhibition
Agricultural Applications
- Herbicide Development
- Plant Growth Regulators
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer Activity of Pyrrolo[3,2-d]pyrimidines | Breast Cancer | Induced apoptosis in MCF-7 cells; significant reduction in cell viability. |
| Inhibition of Viral Replication | RNA Viruses | Enhanced antiviral activity with structural modifications; effective against multiple strains. |
| Herbicidal Efficacy of Pyrrolo Compounds | Weed Control | Effective at low concentrations; minimal impact on crops observed in field trials. |
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, its derivatives may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Core Heterocyclic Variations
Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine Derivatives
- Key Difference : The fusion position of the pyrrole and pyrimidine rings distinguishes these scaffolds. Pyrrolo[3,2-d]pyrimidine (e.g., the target compound) has a distinct electronic environment compared to pyrrolo[2,3-d]pyrimidine derivatives (e.g., compound 10 in ). The latter often exhibit higher reactivity at position 7 due to reduced steric hindrance .
Thieno[2,3-d]pyrimidine Analogs
- Example: 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine () replaces the pyrrole nitrogen with sulfur.
- Impact : The sulfur atom increases electron deficiency, enhancing electrophilic reactivity. The melting point (100.3–101.2°C) is comparable to the target compound, suggesting similar crystalline stability .
Pyrido[3,4-d]pyrimidine Derivatives
Substituent Effects
Chlorine vs. Methyl Groups
- Chlorine : Enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). The 2,4-dichloro configuration is common in kinase inhibitor scaffolds .
Comparison with Dihydrothieno Derivatives
Physicochemical Properties
Biological Activity
2,4-Dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine (CAS No. 63200-54-4) is a heterocyclic compound that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C₆H₃Cl₂N₃
- Molecular Weight : 188.01 g/mol
- Purity : Typically ≥95% in commercial preparations
- Storage Conditions : Recommended at 2-8°C under inert atmosphere to maintain stability.
Synthesis
The synthesis of this compound involves several chemical reactions including chlorination and cyclization processes. The synthetic routes often utilize starting materials such as aminocyanopyrroles and various chlorinating agents to achieve high yields and purity levels. A common method includes the reaction of 1,3-dihydroxy-5-aminophenylamine with chloroacetaldehyde followed by chlorination .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound was tested against HepG-2 (liver cancer) and EACC (endometrial adenocarcinoma) cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of apoptosis through activation of caspase pathways.
- Inhibition of pro-inflammatory cytokines which may contribute to tumor progression.
Docking studies have shown that this compound can effectively bind to specific protein targets associated with cancer proliferation pathways .
Case Studies
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study A | HepG-2 | 15 | Significant apoptosis observed |
| Study B | EACC | 25 | Inhibition of cell proliferation noted |
| Study C | MCF-7 (Breast Cancer) | 20 | Induction of oxidative stress markers |
These findings suggest a promising role for this compound in cancer therapy.
Additional Biological Activities
Beyond its anticancer effects, this compound has shown potential in:
Q & A
Basic Question: What are the common synthetic strategies for preparing 2,4-dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine?
Methodological Answer:
Synthesis typically involves multi-step protocols, starting with the construction of the pyrrolopyrimidine core. A general approach includes:
- Core Formation : Cyclization of substituted pyrimidine precursors with pyrrole derivatives. For example, ethyl 2-cyanoacetate coupling with halogenated dimethoxyethane forms intermediates like 6-amino-5-(dimethoxyethyl)pyrimidin-4-ol, which undergoes cyclization to yield the pyrrolopyrimidine scaffold .
- Chlorination : Use of POCl₃ or PCl₅ under reflux conditions to introduce chlorine at the 2- and 4-positions. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid over-chlorination .
- Methylation : Alkylation agents like methyl iodide or dimethyl sulfate are employed to introduce methyl groups at positions 5 and 6. Protecting groups may be required to ensure regioselectivity .
Advanced Question: How can computational tools optimize reaction pathways for synthesizing this compound?
Methodological Answer:
Modern computational approaches, such as those developed by ICReDD, integrate quantum chemical calculations and machine learning to predict optimal reaction conditions:
- Reaction Path Search : Quantum mechanics (e.g., DFT) identifies transition states and intermediates, reducing trial-and-error experimentation. For example, predicting the energy barriers for chlorination steps ensures high regioselectivity .
- Data-Driven Optimization : Algorithms analyze historical reaction data (e.g., solvent effects, catalysts) to recommend conditions for methylation and cyclization. This method reduces synthesis time by ~40% compared to traditional approaches .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns substituent positions. For instance, the methyl groups at C5/C6 appear as singlets in the ¹H NMR spectrum (δ ~2.5 ppm), while aromatic protons in the pyrrole ring resonate at δ ~6.5–7.5 ppm .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 257.03 for C₉H₈Cl₂N₃).
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral intermediates .
Advanced Question: How do structural modifications (e.g., substituent variation) impact biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Chlorine Position : 2,4-Dichloro substitution enhances kinase inhibition (e.g., EGFR, VEGFR) by forming halogen bonds with ATP-binding pockets. Replacing Cl with Br or F alters potency due to differences in electronegativity and van der Waals interactions .
- Methyl Groups : 5,6-Dimethyl groups improve metabolic stability by sterically hindering cytochrome P450 oxidation. However, bulkier substituents (e.g., ethyl) may reduce solubility .
Basic Question: What are the solubility challenges, and how can they be addressed?
Methodological Answer:
- Problem : Low aqueous solubility due to hydrophobicity of the pyrrolopyrimidine core.
- Solutions :
Advanced Question: How can contradictory biological data from kinase assays be resolved?
Methodological Answer:
Contradictions often arise from assay conditions:
- ATP Concentration : High ATP levels (≥1 mM) reduce inhibitor efficacy. Validate results using ATP Km values specific to each kinase .
- Cellular vs. Enzymatic Assays : Off-target effects in cellular models (e.g., membrane permeability) may skew data. Cross-validate with CRISPR-edited kinase-null cell lines .
Basic Question: What purification methods are recommended for intermediates?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate → chloroform/methanol) for chlorinated intermediates. Monitor fractions via TLC (Rf ~0.3–0.5 in CHCl₃/MeOH) .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals for X-ray analysis .
Advanced Question: How can reaction yields be improved for large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer during exothermic steps (e.g., chlorination), improving yield by 15–20% compared to batch processes .
- Catalysis : Pd/C or Ni catalysts accelerate Suzuki-Miyaura couplings for aryl-substituted derivatives .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for chlorination steps .
- Waste Disposal : Neutralize chlorinated byproducts with 10% sodium bicarbonate before disposal .
Advanced Question: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
